molecular formula C30H46BF B13887075 Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane CAS No. 118513-79-4

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane

Cat. No.: B13887075
CAS No.: 118513-79-4
M. Wt: 436.5 g/mol
InChI Key: JEIYBMXNOPIIOP-UHFFFAOYSA-N
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Description

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (CAS: 436-59-9), also known as fluorodimesitylborane, is a sterically hindered triarylborane with the molecular formula C₁₈H₂₂BF . Its structure features two mesitylene-derived aryl groups (2,4,6-triisopropylphenyl) bonded to a central boron atom, with a fluorine atom completing the trigonal planar geometry . The bulky isopropyl substituents impart significant steric hindrance, which influences its Lewis acidity and reactivity compared to fluorinated analogs. This compound is synthetically accessible via methods similar to those used for related boronate esters, though direct synthetic details are sparsely documented in the provided evidence .

Properties

CAS No.

118513-79-4

Molecular Formula

C30H46BF

Molecular Weight

436.5 g/mol

IUPAC Name

fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane

InChI

InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3

InChI Key

JEIYBMXNOPIIOP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F

Origin of Product

United States

Preparation Methods

Synthesis via Aryllithium or Arylmagnesium Intermediates

The most direct and widely reported approach to triarylboranes involves the reaction of aryllithium or arylmagnesium reagents with boron trihalides or boron halide derivatives.

  • Formation of Aryllithium or Arylmagnesium Reagents :
    The 2,4,6-tri(propan-2-yl)phenyl moiety can be functionalized as a bromide or iodide derivative. This aryl halide is then converted into the corresponding aryllithium by lithium-halogen exchange using butyllithium at low temperatures (typically -78 °C) or into the arylmagnesium bromide by reaction with magnesium turnings in ether solvents.
    This step requires careful temperature control to prevent side reactions and decomposition due to the steric bulk and sensitivity of the substituents.

  • Reaction with Boron Electrophiles :
    The aryllithium or arylmagnesium reagents are reacted with boron trihalides such as boron trichloride (BCl3) or boron tribromide (BBr3), or with boron trifluoride etherate (BF3·OEt2) in ether solvents. The reaction typically proceeds via nucleophilic attack of the arylmetal reagent on the boron center, displacing halide ions and forming the triarylborane.
    The reaction is generally carried out at low to moderate temperatures (0 °C to room temperature) to optimize yield and minimize side reactions.

  • Workup and Purification :
    After completion, the reaction mixture is quenched, and the product is isolated by extraction, crystallization, or chromatography. The bulky triisopropyl groups aid in the crystallinity and stability of the final product.

Use of Boron Halide Precursors with Preformed Arylmetal Reagents

A patent (US5510536A) describes the preparation of tris(pentafluorophenyl)borane using pentafluorophenylmagnesium derivatives generated directly from pentafluorobenzene without the need for bromination intermediates. Although this patent focuses on pentafluorophenyl derivatives, the methodology is relevant for fluorinated triarylboranes with bulky substituents.

  • Key features of this method include :
    • Generation of arylmagnesium derivatives at moderate temperatures (0 °C to 250 °C) in ether solvents.
    • Direct reaction with boron halides to form the triarylborane.
    • Avoidance of low-temperature lithium-halogen exchange steps, reducing complexity and cost.
    • Use of ether solvents such as diethyl ether, tetrahydrofuran, or 1,4-dioxane to stabilize intermediates.

This approach could be adapted to this compound by using the corresponding fluorinated triisopropylphenylmagnesium derivatives.

Alternative Routes Using Chloroboronates and Aminoborane Complexes

A doctoral thesis on phosphino-oxazoline ligands (Edoc.unibas.ch) discusses the synthesis of boron-containing ligands via nucleophilic attack of lithium diarylphosphine salts on diarylchloroboranes. Although focused on phosphino-boronates, the underlying chemistry is relevant:

  • Route B: Addition of lithium-oxazolines to chloroboranes
    This method involves the reaction of lithium salts of functionalized aryl groups with chloroboronates, forming boron ate-complexes. The reaction conditions are typically low temperature (-78 °C) in ether/toluene mixtures.
    The method is sensitive and requires optimization to avoid side reactions but provides access to boron compounds with tailored substituents.

  • Aminoborane Complexes and Difluoroborates
    The formation of aminoborane complexes and difluoroborates as intermediates has been reported, which can undergo nucleophilic substitution to yield fluorinated boranes. These methods allow electronic tuning of the boron center and may be applicable to the preparation of this compound analogs.

Summary Table of Preparation Methods

Method Type Key Reagents Conditions Advantages Challenges
Aryllithium or Arylmagnesium Route 2,4,6-tri(propan-2-yl)phenyl bromide/iodide; n-BuLi or Mg; BCl3 or BF3·OEt2 Low temp (-78 °C) for metalation; 0 °C to RT for coupling Well-established; high purity products Requires low temp control; sensitive reagents
Direct Grignard from Fluorinated Aromatics (Patent US5510536A) Fluorinated arylmagnesium derivatives; boron halides 0 °C to 250 °C; ether solvents Avoids bromination step; scalable Requires preparation of fluorinated Grignard
Chloroboronate Route (Phosphino-boron analogs) Lithium diarylphosphine salts; diarylchloroboranes -78 °C to RT; Et2O/Toluene Enables functional group diversity Sensitive reaction; requires optimization
Aminoborane and Difluoroborate Intermediates Aminoboranes; difluoroborates Various; often low temp Electronic tuning possible Complex intermediates; multi-step

Research Findings and Considerations

  • The bulky triisopropyl substituents in this compound require careful control of steric effects during metalation and coupling steps to avoid incomplete reactions or side products.

  • Fluorine substituents on the aromatic rings influence the electronic properties of the borane, enhancing Lewis acidity and catalytic activity, but may also affect the stability of organometallic intermediates.

  • Solvent choice is critical: ether solvents such as diethyl ether and tetrahydrofuran are preferred for stabilizing organometallic reagents and facilitating coupling reactions.

  • Low temperature conditions (e.g., -78 °C) are often necessary during the formation of aryllithium intermediates to prevent decomposition, although some newer methods allow higher temperatures for Grignard formation.

  • Purification typically involves crystallization due to the bulky substituents enhancing crystallinity, but chromatographic techniques may be used if necessary.

Chemical Reactions Analysis

Types of Reactions

Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Comparison with Similar Triarylboranes

Structural and Electronic Differences

The catalytic activity and Lewis acidity of triarylboranes are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane with key fluorinated analogs:

Compound Name Formula Substituents Key Properties
This compound C₁₈H₂₂BF 2,4,6-triisopropylphenyl High steric bulk; moderate Lewis acidity due to electron-donating isopropyl groups
Tris(pentafluorophenyl)borane (B(C₆F₅)₃) C₁₈BF₁₅ C₆F₅ (pentafluorophenyl) High Lewis acidity; widely used in catalysis but limited by moisture sensitivity
Tris[3,5-bis(trifluoromethyl)phenyl]borane (BArF₃) C₂₄H₉BF₁₈ 3,5-bis(CF₃)C₆H₃ Exceptional Lewis acidity; superior catalytic performance in hydroboration
Tris(2,4,6-trifluorophenyl)borane C₁₈H₆F₉B 2,4,6-trifluorophenyl Enhanced acidity over B(C₆F₅)₃; effective in metal-free hydroboration

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated aryl groups (e.g., C₆F₅, 3,5-bis(CF₃)C₆H₃) increase Lewis acidity by withdrawing electron density from boron, enhancing electrophilicity. In contrast, the isopropyl groups in this compound are electron-donating, reducing acidity .
  • Steric Effects : The bulky isopropyl substituents in this compound hinder substrate access to the boron center, limiting its utility in catalysis compared to less hindered analogs like B(C₆F₅)₃ .
Catalytic Performance

Fluorinated triarylboranes dominate catalytic applications due to their strong Lewis acidity:

  • Hydroboration Reactions : BArF₃ and tris(2,4,6-trifluorophenyl)borane exhibit superior activity in hydroboration of alkenes and alkynes compared to B(C₆F₅)₃. For example, BArF₃ achieves faster reaction rates and higher yields in imine hydroboration .

Notable Gap: this compound is absent from catalytic studies in the provided evidence, suggesting its primary utility may lie in non-catalytic applications, such as stabilizing reactive intermediates via steric protection .

Reduction Potential and Stability
  • Reduction Potential: Systematic studies on substituted triarylboranes (e.g., B(C₆Cl₅)ₙ(C₆F₅)₃₋ₙ) show that electron-withdrawing groups lower reduction potentials, enhancing stability in redox processes.
  • Thermal Stability : The steric bulk of isopropyl groups may improve thermal stability by preventing decomposition pathways, though direct data is lacking .

Biological Activity

Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (CAS No. 118513-79-4) is an organoboron compound notable for its diverse applications in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent scientific findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC30H46BF
Molecular Weight436.5 g/mol
IUPAC NameFluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane
SolubilitySoluble in acetone and ether

The compound's structure features a boron atom bonded to a fluorine atom and two bulky triisopropylphenyl groups, contributing to its unique reactivity and solubility properties.

This compound acts primarily as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis reactions such as the Suzuki-Miyaura coupling , where it aids in forming carbon-carbon bonds by interacting with palladium catalysts.

1. Synthesis of Biologically Active Molecules

The compound is utilized in synthesizing various biologically active molecules. Its reactivity allows for the introduction of functional groups that are essential for biological activity. For instance, it can be oxidized to form boronic acids or boronates, which are valuable in medicinal chemistry for drug development.

2. Probes in Biochemical Assays

This compound serves as a probe in biochemical assays due to its ability to selectively bind to certain biomolecules. This property enables researchers to study interactions between drugs and their targets at a molecular level.

Case Studies and Research Findings

Recent studies have highlighted the potential of fluorinated boron compounds in therapeutic applications:

  • Boron Neutron Capture Therapy (BNCT) : Research indicates that boron-containing compounds can be effective in targeting tumor cells while sparing healthy tissues. This compound could play a role in enhancing the efficacy of BNCT by improving the delivery of boron to cancer cells through targeted drug design strategies .
  • Antiproliferative Activity : A study on various organoboron compounds demonstrated that certain derivatives exhibited significant antiproliferative effects against human cancer cell lines. The introduction of fluorinated groups was shown to enhance biological activity by modifying the lipophilicity and polarizability of the compounds .

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